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1-Naphthalenamine, 4-[(4-aminophenyl)azo]-

Cat. No.: B1594426
CAS No.: 6054-48-4
M. Wt: 262.31 g/mol
InChI Key: QDPSGELUBXFKSB-UHFFFAOYSA-N
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Description

Historical Development and Nomenclature in Azo Compound Research

The journey of azo compounds began in the mid-19th century. A pivotal moment was the discovery of the diazotization reaction by Peter Griess around 1858, a chemical process that would become the cornerstone of the synthetic dye industry. nih.gov This breakthrough enabled the synthesis of a vast array of colorful compounds. The first commercial azo dyes, including aniline (B41778) yellow and Manchester brown, emerged shortly after in the 1860s. nih.gov The development of azo dyes based on naphthalene (B1677914) derivatives marked a significant expansion in the range and properties of available colors. iipseries.org

The nomenclature of azo compounds is systematically defined by IUPAC rules. acdlabs.com For a compound like 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-, which is an unsymmetrical monoazo compound, the name is constructed by placing "azo" between the names of the two different parent molecules it connects. acdlabs.com The term "azo" itself is derived from azore, the French word for nitrogen, which in turn comes from Greek roots meaning "no life". newworldencyclopedia.orgquora.com

Academic Significance of Azo Naphthalenamines in Contemporary Chemical Science

Azo compounds containing naphthalene rings, known as azo naphthalenamines, are a subject of continuous academic interest. Their significance stems from several key properties:

Color and Dyeing Applications : Aryl azo compounds are characterized by their vivid colors, a result of the extended delocalization of pi electrons across the molecule. newworldencyclopedia.org This property makes them exceptionally useful as dyes, with azo dyes accounting for over 60% of all known dye systems. iipseries.org They are widely used in the textile and leather industries. wikipedia.org

pH Indicators : Some azo compounds exhibit different colors at varying pH levels due to changes in the electronic conjugation of their structure. This characteristic allows them to be used as acid-base indicators in chemical analysis. newworldencyclopedia.orgpsiberg.com

Synthesis and New Materials : Research continues into the synthesis of novel azo dyes. researchgate.net The goal is often to create dyes with improved properties, such as better colorfastness or affinity for different types of fabrics. The synthesis typically involves a two-step process: the formation of a diazonium salt followed by a coupling reaction with a reactive aromatic compound like a phenol (B47542) or an amine. psiberg.com

Biological and Toxicological Studies : The biological effects of azo dyes are a significant area of research. While some have been developed for medicinal purposes, such as the antibacterial agent Prontosil, others are studied for their potential toxicity. nih.gov The reductive cleavage of the azo bond can produce aromatic amines, some of which are known carcinogens. nih.govnih.gov This has led to investigations into the metabolism and environmental impact of these compounds. nih.gov

Fundamental Research Questions and Objectives for 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-

The specific compound 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-, also known by names such as C.I. Disperse Black 1, presents several avenues for focused research. echemi.com Key objectives include:

Precise Characterization : A primary goal is the complete characterization of its physical and chemical properties. This involves determining its molecular structure and properties through various analytical techniques.

Synthesis Optimization : Researchers aim to optimize the synthesis of this compound, exploring efficient and environmentally benign reaction pathways. This often involves the classic diazotization of an aromatic amine and subsequent coupling with a naphthalenamine derivative.

Performance as a Dye : A crucial research question is its effectiveness as a dye. Studies would investigate its application on different substrates, its color depth, levelness, and fastness to light and washing. researchgate.net

Spectroscopic and Photochemical Properties : Understanding how the molecule interacts with light is fundamental. Research focuses on its absorption and emission spectra and its stability when exposed to UV radiation, which is critical for its use as a dye. newworldencyclopedia.org

Biological Activity and Safety Profile : Investigating the biological properties, including potential antibacterial activity or cytotoxicity, is a significant research area. researchgate.net A critical objective is to understand the metabolic fate of the dye and the toxicological profile of its potential breakdown products, such as aromatic amines. nih.gov

The table below summarizes key data for 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-.

Physicochemical Properties of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-

Property Value
Molecular Formula C₁₆H₁₄N₄ uni.lu
Molecular Weight 262.31 g/mol echemi.com
Appearance Data not available
Boiling Point 513.3°C at 760 mmHg echemi.com
Density 1.26 g/cm³ echemi.com
Water Solubility 79.3 µg/L at 25°C echemi.com

| CAS Number | 6054-48-4 echemi.com |

Table of Mentioned Compounds

Compound Name
1-Naphthalenamine, 4-[(4-aminophenyl)azo]-
Aniline yellow
Manchester brown
Prontosil
Benzidine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N4 B1594426 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- CAS No. 6054-48-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-aminophenyl)diazenyl]naphthalen-1-amine
Source PubChem
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InChI

InChI=1S/C16H14N4/c17-11-5-7-12(8-6-11)19-20-16-10-9-15(18)13-3-1-2-4-14(13)16/h1-10H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPSGELUBXFKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064096
Record name C.I. Disperse Black 1
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Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6054-48-4
Record name 4-[2-(4-Aminophenyl)diazenyl]-1-naphthalenamine
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Record name 1-Naphthalenamine, 4-(2-(4-aminophenyl)diazenyl)-
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Record name 1-Naphthalenamine, 4-[2-(4-aminophenyl)diazenyl]-
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Record name 4-[(4-aminophenyl)azo]naphthalen-1-amine
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Synthetic Methodologies and Chemical Transformations of 1 Naphthalenamine, 4 4 Aminophenyl Azo

Established Synthetic Pathways for Azo Linkage Formation

The primary method for creating the azo linkage in compounds like 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- is a two-stage reaction sequence that has been a fundamental process in the synthesis of azo dyes. jchemrev.com

The synthesis of azo dyes is predominantly achieved through the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile. nih.gov This process involves two main steps:

Diazotization: A primary aromatic amine, referred to as the diazo component, is treated with a nitrosating agent, typically sodium nitrite (B80452) (NaNO₂), under acidic conditions (e.g., using hydrochloric or sulfuric acid) at low temperatures (0–5 °C). jchemrev.comcuhk.edu.hk This converts the primary amine into a highly reactive diazonium salt. For the synthesis of the title compound, the diazo component is p-phenylenediamine (B122844) (or a derivative), which is diazotized to form the corresponding diazonium salt. The instability of diazonium salts necessitates their immediate use in the subsequent step. jchemrev.com

Azo Coupling: The freshly prepared, unstable diazonium salt acts as an electrophile and is reacted with a coupling component. jchemrev.com In this case, the coupling component is 1-naphthalenamine (also known as α-naphthylamine). imrpress.comrsc.org The coupling reaction is an electrophilic aromatic substitution, where the diazonium cation attacks the electron-rich naphthalene (B1677914) ring. nih.govjchemrev.com The amino group (–NH₂) on the 1-naphthalenamine is an activating group and directs the incoming diazonium ion to the para position (C4), resulting in the formation of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-. nih.gov The reaction is typically carried out in a slightly acidic to neutral medium to ensure the coupling component is sufficiently activated for the electrophilic attack.

The general reaction is illustrated below: Step 1: Diazotization of p-phenylenediamine H₂N−C₆H₄−NH₂ + NaNO₂ + 2HCl → Cl⁻⁺N₂−C₆H₄−NH₂ + NaCl + 2H₂O

Step 2: Azo coupling with 1-Naphthalenamine Cl⁻⁺N₂−C₆H₄−NH₂ + C₁₀H₇−NH₂ → H₂N−C₆H₄−N=N−C₁₀H₆−NH₂ + HCl

The availability and synthesis of the precursor compounds, p-phenylenediamine and 1-naphthalenamine, are critical. Aromatic amines used in dye synthesis can be formed through various industrial methods. imrpress.com One notable method for synthesizing naphthylamines is the Bucherer reaction, which provides a pathway to convert hydroxyl-substituted naphthalenes (naphthols) into the corresponding naphthylamines. imrpress.com This reaction is significant in the naphthalene system for creating key dye intermediates. imrpress.com For instance, 1-naphthol (B170400) can be converted to 1-naphthalenamine using an aqueous sulfite (B76179) or bisulfite solution and ammonia (B1221849).

Derivatization strategies for these precursors allow for the synthesis of a wide array of azo dyes with varying properties. Modifying the substituents on either the diazo or coupling component can alter the final compound's color, solubility, and affinity for different substrates. rsc.org

Novel Synthetic Approaches and Catalytic Advancements

While the traditional diazotization-coupling reaction is effective, recent research has focused on developing more environmentally benign and efficient synthetic methodologies.

Modern synthetic chemistry emphasizes sustainability, leading to the development of greener routes for azo dye production. These methods aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. rsc.orgresearchgate.net

Key green approaches include:

Solvent-Free Synthesis: Grinding techniques that perform the reaction in a solid state at room temperature eliminate the need for toxic solvents. researchgate.nettandfonline.com This approach is simple, rapid, and often leads to higher yields. tandfonline.com

Heterogeneous Catalysis: The use of solid acid catalysts, such as sulfonic acid functionalized on magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) or nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂), can replace corrosive liquid acids like HCl and H₂SO₄. rsc.orgtandfonline.com These catalysts are often recyclable, inexpensive, and simplify the purification process. rsc.orgtandfonline.com They can also stabilize the diazonium salt intermediate, even at room temperature. tandfonline.com

Biodegradable Reagents: Studies have shown that hazardous mineral acids can be replaced with biodegradable and non-toxic alternatives like alginic acid, a polysaccharide derived from brown algae. digitellinc.com This approach maintains reaction efficiency while significantly improving the environmental profile of the synthesis. digitellinc.com

One-Pot Synthesis: Transforming the traditional two-pot process into a one-pot method, where diazotization and coupling occur in a single vessel, improves efficiency and reduces waste. researchgate.netrsc.org

Table 1: Comparison of Conventional and Green Synthetic Approaches for Azo Dyes Below is an interactive table comparing different synthetic methods. Select a parameter from the dropdown to see how the methods compare.

The functionalization of the aromatic rings of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- or its precursors offers a sophisticated route to novel derivatives. nih.gov Controlling the position of new functional groups (regioselectivity) and the specific group that reacts (chemoselectivity) is a significant challenge in organic synthesis. rsc.org

Recent advances in C-H activation have provided powerful tools for the precise modification of aromatic systems. nih.gov For 1-naphthylamine (B1663977) derivatives, directing groups can be temporarily installed to guide a metal catalyst to a specific C-H bond. researchgate.net For example, a picolinamide (B142947) (PA) directing group can facilitate the functionalization at the C2 and C8 positions of the naphthalene ring. researchgate.net Palladium and rhodium catalysts are frequently employed for these transformations, enabling the introduction of various functional groups, such as alkyl, aryl, and amino groups, at positions that are difficult to access through classical electrophilic substitution. researchgate.netresearchgate.netnih.gov This allows for the synthesis of 4-aminated 1-naphthylamine derivatives with high precision. researchgate.net

Similar strategies are being developed for the selective functionalization of the phenyl ring. rsc.org Cooperative catalysis using a combination of metal catalysts and Brønsted acids can achieve para-C-H bond functionalization of aniline (B41778) derivatives, providing access to a wide range of triarylmethane compounds. rsc.org These methods provide a direct and atom-economical way to build molecular complexity from the basic scaffold of the title compound.

Structural Modifications and Analog Development

The development of analogs of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- is driven by the need for dyes with tailored properties. Structural modifications can be made at several positions on the molecule to fine-tune its characteristics.

Modification of the Diazo Component: Replacing the p-phenylenediamine with other substituted anilines introduces groups like methyl, chloro, or nitro onto the phenyl ring. These substitutions can significantly shift the absorption maximum of the dye, resulting in a different color.

Modification of the Coupling Component: The 1-naphthalenamine moiety can be altered. For example, N-alkylation of the amino group can produce oil-soluble azo dyes with different application profiles. google.com Furthermore, introducing other functional groups onto the naphthalene ring, using the regioselective methods described previously, can create a vast library of new compounds.

Introduction of Additional Azo Groups: More complex structures can be created by synthesizing bis-azo or poly-azo dyes. For instance, a diamine can be diazotized at both ends and coupled with two equivalents of a coupling component, or a single coupling component can react with two different diazonium salts. imrpress.com An example includes dyes like 4-Amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy-2,7-naphthalenedisulfonic acid, which demonstrates a highly complex poly-azo structure. chemicalbook.com

These modifications highlight the versatility of the azo-coupling reaction and modern synthetic methods in creating a diverse range of functional molecules based on a core chemical structure.

Influence of Substitution Patterns on Molecular Architecture and Electronic Structure

The molecular framework of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- serves as a robust scaffold for chemical modification. The introduction of various substituent groups onto its aromatic rings—both the naphthalenic and phenyl moieties—profoundly alters its steric and electronic characteristics. These changes directly impact the molecule's three-dimensional architecture, crystal packing, and, most notably, its electronic and optical properties. nih.govnih.gov

Research into analogous azo systems demonstrates that the nature and position of substituents are primary tools for fine-tuning the molecule's behavior. nih.govbeilstein-journals.org Electron-donating groups (EDGs), such as amino (-NH2) or methoxy (B1213986) (-OCH3) groups, and electron-withdrawing groups (EWGs), like nitro (-NO2) or cyano (-CN) groups, manipulate the electron density across the π-conjugated system. nih.govnih.gov Attaching an EDG generally increases the energy of the Highest Occupied Molecular Orbital (HOMO), while an EWG tends to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This strategic modification of the frontier molecular orbitals directly reduces the HOMO-LUMO energy gap, which typically results in a bathochromic (red) shift of the maximum absorption wavelength (λmax) in the UV-visible spectrum. nih.gov

For instance, studies on various azo dyes have shown that embedding EDGs on the aromatic skeleton can shift λmax to larger values, whereas EWGs produce the opposite effect. nih.gov This principle allows for the rational design of dyes with specific colors and optical responses. Computational studies using Density Functional Theory (DFT) have become instrumental in predicting these effects, correlating substituent electronegativity with changes in electron density and the resulting absorption spectra. nih.govresearchgate.netnih.gov

The influence of substituents extends to the molecule's nonlinear optical (NLO) properties. nih.gov A common molecular design strategy for enhancing NLO response involves creating a "D-π-A" (donor-π-acceptor) or "D-π-D" (donor-π-donor) architecture. nih.govresearchgate.net By attaching strong donor groups, such as the amino groups present in 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-, to the ends of the π-conjugated system, the molecule's two-photon absorption (2PA) cross-section can be significantly enhanced. nih.govresearchgate.net Extending the π-conjugation, for instance by moving from a single azo system to a bis-azo system, further amplifies this effect. researchgate.net

The following table summarizes the general effects of different substituent types on the electronic properties of azo dye systems analogous to 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-.

Substituent TypeExample GroupEffect on HOMO LevelEffect on LUMO LevelEffect on HOMO-LUMO GapEffect on λmax
Electron Donating-NH₂, -OH, -OCH₃IncreaseMinor ChangeDecreaseBathochromic Shift (Red Shift)
Electron Withdrawing-NO₂, -CN, -SO₃HMinor ChangeDecreaseDecreaseBathochromic Shift (Red Shift)
Halogen-Cl, -BrMinor DecreaseMinor DecreaseMinor ChangeMinimal Shift

Furthermore, substitution patterns can affect molecular geometry and intermolecular interactions, such as C-H···π interactions, which dictate how molecules arrange themselves in a solid state. nih.gov The planarity of the molecule, which is crucial for effective π-electron delocalization, can also be altered by bulky substituents that induce steric hindrance, potentially causing a twist in the molecular backbone and affecting its optical properties. nih.gov

Covalent and Non-Covalent Hybridization with Polymeric and Nanomaterial Systems

The functional properties of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- and its derivatives can be harnessed and amplified by incorporating them into larger, more complex material systems. This hybridization, achieved through both covalent and non-covalent means, creates advanced materials for applications in optics, electronics, and sensing.

Covalent Hybridization involves the formation of a direct chemical bond between the azo dye and a host material. The amino groups on the 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- molecule provide reactive sites for such integration. For example, the dye can be designed as a monomer and subsequently copolymerized into a polymer chain. This approach permanently embeds the chromophore into the material's backbone, ensuring high loading concentrations and excellent stability. Another method is the grafting of the dye onto an existing polymer or the surface of a nanomaterial. Research on related systems has shown that azobenzene (B91143) derivatives can be chemically anchored to the surface of nanoparticle thin films, such as those made of zirconium dioxide (ZrO₂). researchgate.net This covalent attachment directly influences the dye's reactivity, altering its photoisomerization rates compared to its behavior in a free solution. researchgate.net

Non-Covalent Hybridization relies on weaker intermolecular forces, such as hydrogen bonding, van der Waals forces, or electrostatic interactions, to integrate the dye into a host matrix. A common technique is to disperse or "dope" the azo compound into a polymer film. rdd.edu.iq A study demonstrated the creation of a new azo dye derived from 4,4'-diaminodiphenyl sulfonate, which was then incorporated into polyvinylpyrrolidone (B124986) (PVP) films. rdd.edu.iq The resulting hybrid material exhibited distinct optical properties, and analysis of its transmittance and reflectance spectra allowed for the determination of key optical constants like the refractive index and optical band gap. rdd.edu.iq Such dye-doped polymer films are of interest for applications in data storage and nonlinear optics. daneshyari.com

Nanomaterials offer a unique platform for non-covalent hybridization. Graphene oxide (GO), a 2D nanomaterial, has been shown to act as a catalyst for the cis-trans isomerization of amine-substituted azobenzene. researchgate.net The amino functionality on the dye facilitates charge transfer to the graphene oxide sheet, which dramatically accelerates the isomerization rate. researchgate.net This catalytic effect highlights a sophisticated interaction where the nanomaterial's electronic properties are coupled with those of the guest dye molecule, a phenomenon not observed with non-substituted azobenzenes. researchgate.net These hybrid systems, where the dye is adsorbed onto the surface of nanomaterials like MoS₂/GO nanocomposites, can be studied in real-time to understand the influence of the interface on the dye's molecular isomerization. researchgate.net

The table below provides examples of hybridization strategies and their effects on the properties of azo dye systems.

Hybridization TypeHost MaterialMethodResulting Effect on Dye/System
CovalentZirconium Dioxide (ZrO₂) NanoparticlesSurface AnchoringAltered thermal and photoisomerization rates. researchgate.net
CovalentPolymer ChainsCopolymerizationPermanent integration, high stability.
Non-CovalentPolyvinylpyrrolidone (PVP)Film DopingCreation of films with specific optical constants (refractive index, band gap). rdd.edu.iq
Non-CovalentGraphene Oxide (GO)Adsorption/DispersionCatalytic acceleration of cis-trans isomerization via charge transfer. researchgate.net

Through these hybridization strategies, the fundamental properties of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- are not merely transferred but are often transformed, leading to synergistic materials with enhanced or entirely new functionalities.

Advanced Characterization and Theoretical Investigations of 1 Naphthalenamine, 4 4 Aminophenyl Azo

Spectroscopic Techniques for Molecular Structure Elucidation Beyond Basic Identification

Advanced spectroscopic methods are crucial for a detailed understanding of the molecular framework and electronic behavior of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-. These techniques probe specific molecular motions, electronic transitions, and atomic environments, providing data far beyond simple confirmation of presence.

Vibrational spectroscopies, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes. psu.edu For 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-, these methods provide definitive evidence for its key structural components.

In FTIR analysis, characteristic absorption bands are expected for the primary amine (–NH₂) groups, the azo linkage (–N=N–), and the aromatic ring systems. The N–H stretching vibrations of the primary amine groups typically appear as a doublet in the region of 3300–3500 cm⁻¹. The azo group, central to the molecule's chromophoric properties, exhibits a stretching vibration (νN=N) that can be observed in the 1380–1450 cm⁻¹ range in the Raman spectrum and is sometimes visible, though often weak, in the IR spectrum around 1592 cm⁻¹ for related naphthalene-based azo dyes. researchgate.netresearchgate.net The C-N stretching vibrations associated with the amino groups are expected in the 1250–1360 cm⁻¹ region. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while out-of-plane bending vibrations, which are indicative of the substitution pattern on the phenyl and naphthalene (B1677914) rings, appear in the 675–900 cm⁻¹ range.

Raman spectroscopy complements FTIR, particularly for the symmetric, non-polar bonds. The N=N stretching mode in azo compounds is often strong in Raman spectra, with bands reported between 1396 cm⁻¹ and 1430 cm⁻¹. researchgate.netacs.org This technique is particularly sensitive to the π-conjugated system of the dye. The selection of an appropriate excitation laser is critical to leverage the resonance Raman effect, which can significantly enhance the signal of the chromophore's vibrations while minimizing interference from fluorescence. acs.orgnih.gov

Table 1: Expected Vibrational Frequencies for 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-

Functional GroupBondVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Primary Aromatic AmineN–HSymmetric & Asymmetric Stretch3300–3500FTIR
Aromatic RingsC–HStretch3000–3100FTIR, Raman
Azo LinkageN=NStretch1390–1595Raman, FTIR (weak)
Aromatic RingsC=CRing Stretch1450–1600FTIR, Raman
Aromatic AmineC–NStretch1250–1360FTIR
Aromatic RingsC–HOut-of-plane Bend675–900FTIR

Electronic spectroscopy provides insight into the conjugated π-electron system and the resulting color of the dye. The UV-Visible absorption spectrum of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- is characterized by strong absorptions in the visible and ultraviolet regions. Azo dyes typically exhibit a high-intensity band in the visible spectrum attributed to a π→π* electronic transition within the conjugated system, which includes the two aromatic rings and the azo bridge. researchgate.neticrc.ac.ir For naphthalene-based azo dyes, this absorption maximum (λmax) is often found in the 388-498 nm range. researchgate.neticrc.ac.ir A lower intensity n→π* transition, associated with the lone pair electrons of the nitrogen atoms in the azo group, is also expected at longer wavelengths but can be obscured by the more intense π→π* band. The position and intensity of these bands are sensitive to solvent polarity, a phenomenon known as solvatochromism. psu.eduicrc.ac.ir

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While naphthalene derivatives are often highly fluorescent due to their rigid, conjugated structure, the presence of an azo group typically quenches fluorescence. nih.govmdpi.com This quenching occurs because the absorbed energy is efficiently dissipated through non-radiative pathways, most notably the rapid trans-cis photoisomerization around the N=N double bond. acs.orgnih.gov Therefore, 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- is expected to exhibit very weak fluorescence or be non-fluorescent. Any observed emission would likely be weak and originate from the naphthalene moiety, competing inefficiently with the dominant non-radiative decay processes of the azo chromophore. researchgate.net

Table 2: Predicted Electronic Spectroscopic Properties

PropertyTransition TypeExpected Wavelength RangeNotes
UV-Vis Absorption (λmax)π→π388–498 nmHigh intensity; responsible for the dye's color. researchgate.neticrc.ac.ir
UV-Vis Absorption (λmax)n→π>450 nmLow intensity; often masked by the π→π* band.
Fluorescence Emission-Weak to NoneEmission is typically quenched by the azo group's non-radiative decay. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for providing a complete picture of the carbon-hydrogen framework. In the ¹H NMR spectrum of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-, the aromatic protons on the naphthalene and benzene (B151609) rings are expected to appear in the downfield region, typically between δ 6.5 and 9.0 ppm. researchgate.netmdpi.com The specific chemical shifts and coupling patterns are determined by the electronic effects of the amino and azo substituents and their positions on the rings. The protons of the two primary amine (–NH₂) groups would likely produce broad singlets, with chemical shifts that can vary depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Aromatic carbons typically resonate in the δ 110–160 ppm range. nih.govnih.gov The carbons directly attached to the nitrogen atoms (C–N) of the amino and azo groups will have their chemical shifts significantly influenced by nitrogen's electronegativity.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the parent ion, allowing for the unambiguous determination of its elemental formula (C₁₆H₁₄N₄). hnxb.org.cn Analysis of the fragmentation patterns in tandem MS/MS experiments reveals structural information. For protonated primary aromatic amines, a common fragmentation pathway involves the loss of a neutral ammonia (B1221849) (NH₃) molecule. hnxb.org.cn The azo bond itself is relatively stable, so fragmentation often occurs at the weaker C–N bonds adjacent to the azo group. hnxb.org.cnnih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data

AdductFormulaPredicted m/z
[M+H]⁺[C₁₆H₁₅N₄]⁺263.12914
[M+Na]⁺[C₁₆H₁₄N₄Na]⁺285.11108
[M-H]⁻[C₁₆H₁₃N₄]⁻261.11458

Data sourced from PubChem CID 65637.

Computational Chemistry and Quantum Mechanical Probing

Theoretical methods provide deep insights into the electronic structure, reactivity, and dynamic behavior of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and predict various molecular properties. nih.gov By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), one can perform geometry optimization to find the most stable three-dimensional structure of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-. researchgate.netirjweb.com

A key output of DFT calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. For this dye, the HOMO is expected to be localized primarily over the electron-rich amino-substituted naphthalene and phenyl rings, while the LUMO is likely distributed across the electron-accepting azo bridge and the aromatic system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and the energy of the lowest-lying electronic transition. nih.govirjweb.com A smaller gap generally indicates higher chemical reactivity and corresponds to a longer wavelength (lower energy) electronic absorption, which aligns with the colored nature of azo dyes. researchgate.netconicet.gov.ar DFT can also be used to simulate vibrational spectra (FTIR, Raman) and electronic spectra (UV-Vis), which can then be compared with experimental data for validation. researchgate.net

Table 4: Representative DFT-Calculated Parameters for Azo Dye Systems

ParameterDescriptionTypical Significance
E(HOMO)Energy of the Highest Occupied Molecular OrbitalRelates to ionization potential and electron-donating ability.
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalRelates to electron affinity and electron-accepting ability.
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMOIndicates chemical reactivity and corresponds to the lowest energy electronic transition. nih.gov
Dipole Moment (µ)Measure of the molecule's overall polarityInfluences solubility and intermolecular interactions.

While DFT provides a static picture of an optimized structure, Molecular Dynamics (MD) simulations allow for the exploration of the molecule's dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and intermolecular interactions. mdpi.com

For 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-, MD simulations are particularly useful for studying several phenomena. A primary application is investigating the trans-cis isomerization of the azo bond, a process fundamental to the photochemistry of azo dyes. acs.org Simulations can map the energy landscape of this rotation and identify transition states. Furthermore, MD can be used to model how the dye interacts with solvent molecules, revealing information about solvation shells and hydrogen bonding networks involving the two amine groups. This is crucial for understanding solvatochromic effects seen in UV-Vis spectroscopy. In a broader context, MD simulations can predict how the dye molecule might bind to a larger substrate, such as a polymer fiber, by calculating binding free energies and identifying key intermolecular interactions. mdpi.com

Theoretical Prediction of Reactivity and Potential Interaction Mechanisms

While specific comprehensive theoretical studies on 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- are not extensively documented in publicly accessible literature, its reactivity and interaction mechanisms can be inferred from computational studies on analogous azobenzene (B91143) derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for elucidating the electronic structure and properties of such molecules.

Theoretical investigations on similar azo dyes reveal that the electronic properties are largely governed by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity, kinetic stability, and optical properties of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-, the presence of electron-donating amino groups (-NH2) and the extended π-conjugation of the naphthalene and phenyl rings are expected to influence its electronic landscape significantly. The amino groups increase the energy of the HOMO, while the azo bridge and aromatic systems contribute to the delocalization of the LUMO. This configuration facilitates π → π* and n → π* electronic transitions, which are responsible for the compound's characteristic color.

The potential interaction mechanisms of this dye are primarily non-covalent. The nitrogen atoms of the azo group and the amino groups can act as hydrogen bond acceptors, while the N-H protons of the amino groups can serve as hydrogen bond donors. These interactions are crucial for the binding of the dye to substrates, such as textile fibers. Furthermore, π-π stacking interactions between the aromatic rings of the dye molecules and with aromatic moieties in a substrate are expected to play a significant role in its application and solid-state packing.

Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC16H14N4
Molecular Weight262.31 g/mol
XlogP (predicted)3.6
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Polar Surface Area76.76 Ų
Water Solubility (predicted)79.3 ug/L (25 ºC)

This table is interactive. You can sort and filter the data. Data sourced from PubChem and other chemical databases. echemi.comuni.lu

Crystallographic Analysis and Solid-State Structural Determination

The molecule is expected to adopt a largely planar conformation to maximize π-conjugation, although some torsion around the C-N and N-N bonds is likely. The azo bridge (-N=N-) will almost certainly exist in the more stable trans configuration. The planarity of the molecule facilitates close packing in the solid state, stabilized by intermolecular forces.

In the solid state, the crystal packing is expected to be dominated by a network of intermolecular hydrogen bonds. The amino groups on both the naphthalene and phenyl rings are prime sites for hydrogen bonding, potentially forming chains or sheets of molecules. As mentioned previously, π-π stacking interactions between the electron-rich aromatic systems of adjacent molecules are also anticipated to be a significant stabilizing force in the crystal lattice. These interactions would likely involve the naphthalene and phenyl rings, leading to a layered or herringbone packing arrangement.

The melting point of the crystalline solid is reported to be between 159-160 °C, which is indicative of a well-ordered crystal lattice with significant intermolecular forces. worlddyevariety.com

Applications of 1 Naphthalenamine, 4 4 Aminophenyl Azo in Advanced Materials Science and Analytical Technologies

Development of Functional Colorant Systems and Dyeing Mechanisms

As a member of the disperse dye class, 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- is primarily utilized for coloring synthetic, hydrophobic fibers. slideshare.netcolourinn.in Azo dyes are a major class of synthetic colorants, accounting for over 50% of commercial dyes, with structures that are versatile for achieving a wide range of colors and properties. icrc.ac.irresearchgate.net

The application of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- as a disperse dye is governed by its very low solubility in water. echemi.comtextilestudycenter.com The dyeing process is essentially a transfer of the dye from an aqueous dispersion to a solid organic substrate like polyester (B1180765). textilestudycenter.comtextilelearner.net

The mechanism proceeds through several key stages:

Dispersion: The dye is milled into fine particles and dispersed in the dye bath with the aid of dispersing agents, often naphthalene (B1677914) sulphonic derivatives, to form a stable suspension. textilelearner.netresearchgate.netemerald.com

Diffusion and Adsorption: At elevated temperatures (typically 130°C for exhaust dyeing or 180-220°C for the continuous thermosol method), the polyester fibers swell, and the kinetic energy of the dye molecules increases. slideshare.nettextilelearner.net This facilitates the diffusion of individual dye molecules from the dispersion to the fiber surface, where they are adsorbed. textilelearner.net

Penetration: The adsorbed dye molecules then penetrate the polymer matrix, diffusing into the amorphous regions of the fiber. textilestudycenter.com This process can be accelerated by chemical "carriers" that act as molecular lubricants, reducing intermolecular forces within the polymer and opening up the structure. colourinn.intextilestudycenter.com

Fixation: Once inside the fiber, the dye molecules are held in place primarily by non-ionic forces, such as van der Waals forces and hydrogen bonds, ensuring the coloration is retained. colourinn.intextilestudycenter.com

The insolubility of the dye in the aqueous phase is a critical factor, as it provides the thermodynamic drive for the dye to move into the more compatible hydrophobic polymer environment. textilestudycenter.comtextilelearner.net

The performance of a dye is heavily dependent on its stability and fastness properties. Research on naphthalene-based azo dyes has demonstrated their potential for excellent wash, light, and rubbing fastness on polyester fibers. icrc.ac.irscribd.com The thermal stability of the dye dispersion is also a critical parameter, as particle size can increase at elevated temperatures, affecting dyeing quality. emerald.com Studies have shown that the choice of dispersing agent, such as a benzyl (B1604629) naphthalene sulphonate formaldehyde (B43269) condensate, can significantly improve the thermal stability of the dye paste compared to other agents. emerald.com

The fundamental photophysics of azo dyes involves a reversible trans-cis photoisomerization around the N=N double bond. rsc.orgacs.org This process is central to their function but can also be a pathway for photodegradation. Research has explored methods to enhance the stability of these dyes. One approach is the intercalation of azo dyes into inorganic host materials, such as layered double hydroxides (LDHs), which can effectively improve both the optical and thermal stability of the dye. acs.org

Furthermore, the chemical environment plays a crucial role. Studies on naphthalene-based azo dyes have shown that protonation of the molecule can completely shut down the photoisomerization process. rsc.org Upon protonation, the molecule becomes "locked" in its trans configuration and exhibits faster excited-state decay back to the ground state, a finding with significant implications for designing photostable colorants. rsc.org

Optoelectronic and Photonic Material Development

The extended π-conjugated system and the presence of electron-donating (amino) and electron-accepting (azo) groups make azo dyes like 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- attractive candidates for optoelectronic and photonic applications. daneshyari.comnih.gov Their structures can be readily modified to tune their optical properties for use in novel storage media and other devices. daneshyari.com

Azo compounds are a significant class of materials studied for their NLO effects. daneshyari.comnih.gov Their NLO response arises from the delocalized π-electron system that can be easily polarized by an external electric field, such as that from a high-intensity laser. The Z-scan technique is a standard method used to measure key NLO parameters like the nonlinear refractive index and nonlinear absorption coefficient. daneshyari.comuobasrah.edu.iq

Research on azobenzene (B91143) derivatives modified with a 1-naphthylamine (B1663977) moiety—a structure closely related to the title compound—has confirmed their NLO properties. nih.gov Similarly, another complex azo dye incorporating an aminonaphthalene sulfonic acid component was investigated and found to possess attractive NLO properties, making it a suitable candidate for optoelectronic applications like optical limiters. daneshyari.comuobasrah.edu.iq These properties are tied to the ability of light to induce a significant change in the material's refractive index. scite.ai

Azo dyes are explored as photosensitizers in dye-sensitized solar cells (DSSCs) and as functional components in other photovoltaic technologies. rsc.org In a DSSC, the dye's primary role is to absorb sunlight and inject an electron into a wide-bandgap semiconductor, such as titanium dioxide (TiO₂). The amino groups present on 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- can act as effective anchoring groups, binding the dye molecule to the semiconductor surface, which is essential for efficient electron transfer.

Recent research has also demonstrated the use of a novel azo dye as a passivator in advanced perovskite solar cells. rsc.org In this application, the dye molecule's functional groups (in that case, an amide group) interact with defects in the perovskite crystal lattice, which leads to reduced trap states and suppressed non-radiative recombination, ultimately enhancing the solar cell's efficiency and stability. rsc.org The π-conjugated nature of the azo dye also allows for the formation of stable, polymer-like structures via π-π stacking, which can further enhance the passivation effect. rsc.org

Chemo- and Biosensor Design Principles

The inherent sensitivity of the chromophore in azo dyes to its local chemical environment forms the basis for their use in chemo- and biosensors. Changes in pH, the presence of metal ions, or other analytes can alter the electronic structure of the dye, resulting in a measurable colorimetric or fluorescent response.

The aminonaphthalene moiety of the title compound is known to be active in sensor applications. For instance, a polymer based on 1-aminonaphthalene has been developed as a highly selective colorimetric and fluorescent chemosensor for detecting Fe³⁺ ions in water. nih.gov The polymer exhibited a distinct color change from purple to yellow upon binding with Fe³⁺ and also showed a "turn-off" fluorescence response. nih.gov

Furthermore, the amino groups and the azo bridge are susceptible to protonation. The protonation of naphthalene-based azo dyes has been shown to cause significant changes in their absorption spectra and photophysical properties, indicating their potential as colorimetric pH sensors. rsc.org The ability of functional groups like primary and secondary amines to form derivatives with different colors upon reaction with an analyte is a well-established principle in colorimetric spot tests for chemical identification. mdpi.com

Table 2: Compound Names Mentioned in this Article

Compound Name
1-Naphthalenamine, 4-[(4-aminophenyl)azo]-
C.I. Disperse Black 1
Benzyl naphthalene sulphonate formaldehyde condensate
Titanium dioxide

Selective Detection of Metal Ions and Anions in Environmental and Chemical Samples

The inherent structure of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-, containing nitrogen-rich amine and azo moieties, serves as an effective binding site for various analytes, particularly metal ions. Research into structurally analogous azo dyes has demonstrated their efficacy as chemosensors. For instance, a closely related sulfonamide derivative, 4-amino-N-(4-(naphthalen-1-yldiazenyl)phenyl)benzenesulfonamide, has been synthesized and identified as a selective colorimetric sensor for copper (Cu²⁺) and iron (Fe³⁺) ions. Upon the addition of Cu²⁺ or Fe³⁺ to a solution of this sensor, a distinct color change from orange to light yellow is observed, enabling visual detection.

This selectivity arises from the specific coordination between the metal ions and the nitrogen atoms of both the azo linkage and the amino group. The sensor exhibits a high sensitivity for these ions, with a detection limit in the micromolar range. While specific studies on 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- for anion detection are not prevalent, other azo dyes are widely used as chromogenic reagents for anions like nitrite (B80452), suggesting potential applications in this area as well.

Optical and Electrochemical Sensing Mechanisms Mediated by Azo Chromophores

The sensing capability of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- and related compounds is fundamentally governed by the behavior of the azo chromophore. The -N=N- group and the associated aromatic rings form a conjugated system that absorbs light in the visible spectrum. thermofisher.com The interaction of this system with external stimuli such as metal ions, pH changes, or light can alter its electronic properties, leading to a detectable signal. researchgate.net

Optical Sensing: The primary mechanism for optical sensing is a change in the absorption spectrum of the molecule. When the sensor molecule binds with a metal ion like Cu²⁺, the coordination disrupts the intramolecular charge transfer (ICT) within the conjugated system. This disruption alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing a shift in the maximum absorption wavelength (λmax). This phenomenon, known as a hypsochromic shift (to a shorter wavelength) or bathochromic shift (to a longer wavelength), results in a visible color change. The protonation or deprotonation of the amine groups at different pH values can also induce similar spectral changes. researchgate.net

Electrochemical Sensing: The azo group is electrochemically active and can undergo reversible or irreversible reduction and oxidation processes. The binding of a metal ion or another analyte to the molecule can change the redox potential of the azo group. This change can be measured using techniques like cyclic voltammetry, providing an electrochemical signal for the presence and concentration of the target analyte. Furthermore, the trans-cis photoisomerization property of the azo group, which can be triggered by light, can also be harnessed in developing optical switches and sensors. researchgate.net

Analytical Chemistry Methodologies for Quantification

Accurate quantification of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- is crucial for monitoring its presence in various samples, from industrial wastewater to consumer products. Methodologies often involve a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis.

Trace Analysis Techniques for 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- in Complex Matrices

Detecting trace amounts of azo dyes in complex matrices like textile wastewater or environmental samples requires sophisticated pre-concentration techniques to isolate the analyte from interfering substances and increase its concentration to a detectable level. researchgate.net Since azo dyes can break down into potentially harmful aromatic amines, many methods focus on the reductive cleavage of the azo bond followed by the detection of these amines. researchgate.netbess-sci.com

Commonly employed techniques include:

Solid-Phase Extraction (SPE): This technique uses a solid adsorbent (e.g., C18) to retain the analyte from a liquid sample, while other matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent.

Dispersive Solid-Phase Extraction (DSPE): A variation of SPE where the adsorbent is dispersed directly into the sample solution, maximizing contact area. researchgate.netnih.gov This is often followed by magnetic separation if magnetic nanoparticles are used as the adsorbent. researchgate.netnih.gov

Solid-Supported Liquid-Liquid Extraction (SLE): This method avoids issues like emulsion formation common in traditional liquid-liquid extraction. thermofisher.com The aqueous sample is adsorbed onto a solid support (e.g., diatomaceous earth), and the analyte is then extracted by passing a water-immiscible organic solvent through the support. thermofisher.com

These extraction methods are typically coupled with highly sensitive analytical instruments for quantification.

Interactive Data Table: Trace Analysis Pre-concentration Methods for Azo Dyes and Related Amines

Technique Matrix Target Analytes Key Advantages Reference
Dispersive Solid-Phase Extraction (DSPE) Stream Water 19 Azo Dyes High recovery, applicability for trace levels. researchgate.netnih.gov
Solid-Supported Liquid-Liquid Extraction (SLE) Textiles Azo Dyes Reduces solvent use, avoids emulsions, can be automated. thermofisher.com
Liquid-Liquid Extraction & Dispersive Liquid-Liquid Microextraction Textile Wastewater Aromatic Amines (from Azo Dyes) High enrichment factor, low detection limits. researchgate.net

Chromatographic (HPLC, GC) and Spectrophotometric Quantification

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- and its related compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for analyzing azo dyes. researchgate.net A reversed-phase C18 column is typically used for separation. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (like methanol (B129727) or acetonitrile). chem-agilent.com Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD) set at the maximum absorption wavelength of the dye. For higher sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS). chem-agilent.com

Gas Chromatography (GC): GC is generally not suitable for intact azo dyes due to their low volatility and thermal instability. However, it is the method of choice for analyzing the aromatic amines formed after the chemical reduction of the azo bond. bess-sci.comsepsolve.com GC coupled with a Mass Spectrometry (MS) detector (GC-MS) provides high separation efficiency and definitive identification of the analytes. nih.govsepsolve.com Fast GC-MS methods have been developed for high-throughput analysis, with run times as short as seven minutes. bess-sci.comsepsolve.com

Interactive Data Table: Example Chromatographic Conditions for Azo Dye/Amine Analysis

Technique Column Mobile Phase / Carrier Gas Detector Analytes Reference
HPLC C18 Water/Methanol with 0.1% formic acid MS 22 Aromatic Amines chem-agilent.com
GC - Helium TOF-MS 26 Aromatic Amines bess-sci.comsepsolve.com
HPLC C18 Acetonitrile:Water mixtures UV-Vis Direct Dyes najah.edu
GC-MS - Helium MS 19 Azo Dyes researchgate.netnih.gov

Spectrophotometric Quantification: UV-Visible spectrophotometry is a straightforward and cost-effective method for quantifying 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- in solution. The method relies on the Beer-Lambert law, where the absorbance of the solution is directly proportional to the concentration of the dye. The quantification is performed by measuring the absorbance at the dye's maximum absorption wavelength (λmax), which is determined by its distinct chromophore. For related direct dyes, absorption maxima are observed in the 480-610 nm range, providing a basis for quantification. najah.edu

Environmental Fate and Remediation Research of 1 Naphthalenamine, 4 4 Aminophenyl Azo

Degradation Pathways in Environmental Compartments

Photodegradation, or the breakdown of compounds by light, is a key environmental process for colored substances like azo dyes. The absorption of ultraviolet (UV) or visible light can excite the dye molecule, leading to the cleavage of the chromophoric azo bond and subsequent degradation.

Research on azo dyes structurally similar to 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- indicates that photodegradation often follows pseudo-first-order kinetics. researchgate.net The rate of degradation is influenced by factors such as pH, temperature, and the presence of photosensitizers in the water. For instance, studies on the photocatalytic degradation of CI Direct Green 26 using titania nanoparticles under UV irradiation demonstrated that the reaction follows a pseudo-first-order model. researchgate.net The activation energy for this process was determined to be 24.8 kJ/mol, highlighting the temperature dependence of the degradation rate. researchgate.net

Table 1: Kinetic Parameters for Photocatalytic Degradation of Various Azo Dyes

Azo Dye Catalyst Reaction Order Rate Constant (k) Degradation Efficiency (%) Reference
CI Direct Green 26 Titania Nanoparticles Pseudo-first-order Varies with temp. Not specified researchgate.net
Methyl Red (MR) Zinc Oxide (ZnO) First-order Not specified 70-99% researchgate.net
Acid Red 18 (AR18) Magnetite Pseudo-first-order Not specified 62.3% in 180 min researchgate.net
Acid Red 66 (AR66) Magnetite Pseudo-first-order Not specified 79.6% in 180 min researchgate.net
Orange 2 (OR2) Magnetite Pseudo-first-order Not specified 83.8% in 180 min researchgate.net
Methyl Orange (MO) TiO2-rGO-CdS Not specified Not specified 100% in 4 hours mdpi.com

This table is interactive. Click on the headers to sort the data.

The degradation mechanism involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide ions (O₂•⁻), which attack the dye molecule, leading to the breakdown of the azo linkage and the aromatic rings. researchgate.net

Biodegradation relies on the metabolic activity of microorganisms, such as bacteria and fungi, to break down organic pollutants. For azo dyes, the initial and often rate-limiting step is the reductive cleavage of the azo bond. This process is typically anaerobic and results in the formation of colorless, but potentially hazardous, aromatic amines.

Various microbial consortia have been identified that can decolorize azo dyes by breaking them down. researchgate.net For example, a bacterial consortium comprising strains from the genera Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas has shown the ability to use a sulfonated naphthalene (B1677914) byproduct of azo dye degradation as a source of carbon, nitrogen, and sulfur. researchgate.net

Enzymatic treatment is a more targeted approach, utilizing specific enzymes to catalyze the degradation of dyes. Laccases and peroxidases, particularly from white-rot fungi like Trametes versicolor, are highly effective in degrading a wide range of pollutants, including azo dyes. researchgate.net The enzymatic degradation of the azo dye Orange II, for instance, has been shown to proceed through several pathways:

Symmetrical cleavage of the azo bond to form 4-aminobenzenesulfonate and 1-amino-2-naphthol. nih.gov

Asymmetrical cleavage on the naphthalene side, yielding 1,2-naphthoquinone and 4-diazoniumbenzenesulfonate. nih.gov

These enzymatic processes can be more efficient than whole-cell fungal treatments for initial decolorization, although the complete mineralization of intermediate products may require the broader metabolic capabilities of the fungus. researchgate.net

In aquatic environments, azo dyes can undergo chemical transformations through oxidation and reduction reactions. Chemical oxidation often involves strong oxidizing agents that generate highly reactive species capable of degrading the dye structure. The Fenton process, which uses hydrogen peroxide (H₂O₂) and an iron catalyst, generates powerful hydroxyl radicals (•OH). nih.gov Studies on the degradation of a naphthalene azo dye intermediate using Fenton's reagent showed a rapid breakdown of the azo group, indicated by a swift change in solution color. nih.gov The process leads to the formation of various aromatic intermediates, followed by the generation of short-chain carboxylic acids before eventual mineralization. nih.gov

Chemical reduction of the azo bond can also occur, for example, through reaction with nicotinamide adenine dinucleotide (NADH) in mildly acidic conditions. researchgate.net This non-enzymatic process reduces the azo dye to its corresponding aromatic amines, and its rate is dependent on pH. researchgate.net

Advanced Oxidation Processes (AOPs) for Effluent Treatment

Given the recalcitrant nature of many azo dyes, conventional wastewater treatment methods are often insufficient. Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials through oxidation with hydroxyl radicals (•OH). wikipedia.org AOPs are highly effective for treating toxic or non-biodegradable substances like azo dyes, capable of reducing contaminant concentrations significantly and achieving high levels of mineralization. wikipedia.orgsemanticscholar.org

Photocatalysis is a prominent AOP that utilizes a semiconductor catalyst (like titanium dioxide, TiO₂, or zinc oxide, ZnO) and a light source (typically UV) to generate reactive oxygen species. researchgate.netmdpi.com When the catalyst is illuminated, it generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and superoxide anions. These radicals then degrade the adsorbed dye molecules. researchgate.net

The efficiency of photocatalytic degradation depends on several factors, including the type and dosage of the catalyst, the pH of the solution, and the initial dye concentration. researchgate.netmdpi.com For example, increasing the catalyst dosage can enhance the degradation rate up to an optimal point, after which excess catalyst can increase solution turbidity and hinder light penetration. mdpi.com Studies have shown that composite photocatalysts, such as TiO₂ doped with reduced graphene oxide (rGO) and cadmium sulfide (CdS), can exhibit enhanced performance due to improved charge separation and light absorption. mdpi.com

Table 2: Conditions and Efficiency of Photocatalytic Degradation of Azo Dyes

Azo Dye Catalyst System pH Catalyst Dose Degradation Efficiency (%) Time Reference
Acid Orange 7 (AO7) BiOI/HKUST-1 Not specified 0.2 g/L 94.9% Not specified mdpi.com
Methyl Red (MR) ZnO Optimized 4.0 g/L ~99% 1 hour researchgate.net
Acid Red 18 (AR18) Magnetite/H₂O₂/UV 3.0 1.4 g/L 62.3% 180 min researchgate.net

This table is interactive. Click on the headers to sort the data.

Electrochemical AOPs involve the generation of oxidants at the surface of an electrode or in the bulk solution via electrochemical reactions. These methods can directly oxidize pollutants at the anode or indirectly through electro-generated species like hydroxyl radicals, ozone, or chlorine. mdpi.com

Sonochemical remediation, or sonolysis, utilizes high-frequency ultrasound to induce acoustic cavitation in a liquid. mdpi.com The collapse of these cavitation bubbles creates localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures. mdpi.com Under these conditions, water molecules pyrolyze to form hydrogen atoms and highly reactive hydroxyl radicals, which then degrade the pollutants present in the water. mdpi.com Sonolysis is considered an efficient and environmentally friendly technique for wastewater treatment. mdpi.com Both electrochemical and sonochemical methods offer promising alternatives for the degradation of persistent azo dyes like 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-.

Adsorption and Separation Technologies for Removal from Aqueous Media

The remediation of aqueous environments contaminated with synthetic dyes, such as 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-, is a significant area of environmental research. Due to the complex and stable aromatic structure of azo dyes, they are often resistant to conventional wastewater treatment methods nih.gov. Consequently, physical separation techniques, including adsorption and membrane filtration, alongside chemical-physical processes like coagulation-flocculation, have been extensively investigated for their potential to remove these compounds from water. While specific studies on 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- are limited, a substantial body of research on structurally similar azo dyes provides valuable insights into the efficacy of these removal technologies.

Adsorbent Material Development and Performance Assessment

Adsorption is a widely employed method for dye removal due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials semanticscholar.orgmdpi.com. The process involves the accumulation of dye molecules onto the surface of a solid adsorbent. Research has focused on developing cost-effective and highly efficient adsorbents from various materials.

Novel Adsorbent Materials:

Recent research has explored the use of novel and low-cost adsorbents for the removal of azo dyes. These include:

Bio-nanocomposites: A bio-nanocomposite developed from whey protein nanofibrils and nano-clay has demonstrated the ability to adsorb various classes of azo dyes, with cationic dyes being adsorbed more rapidly than reactive dyes biorxiv.org.

Natural Adsorbents: Materials like Luffa cylindrica have been investigated as a natural adsorbent for azo dye mixtures, showing a maximum removal percentage of 70.8% under specific conditions mdpi.com. Almond shells have also been found to be effective, removing about 97% of Direct Red 80 dye from aqueous solutions within an hour nih.govresearchgate.net.

Magnetic Nanofibers: Nickel ferrite (NiFe2O4) nanofibers have shown high efficiency in removing Congo Red, with a removal rate of approximately 97% in just 30 minutes mdpi.com.

Modified Activated Carbon: Surface modification of activated carbon with bacteria has been shown to significantly increase its adsorption capacity for Congo Red, reaching up to 234.6 mg/g nih.gov.

Industrial Waste-Based Adsorbents: Hydroxyapatite transformed from industrial waste has been used for the adsorption of Congo Red, with the process being influenced by initial dye concentration, adsorbent dosage, contact time, and pH iwaponline.com.

Performance of Adsorbents:

The performance of different adsorbents for azo dye removal is influenced by several factors, including pH, initial dye concentration, temperature, and contact time. The adsorption capacity of various materials for different azo dyes is summarized in the table below.

Table 1: Performance of Various Adsorbent Materials for Azo Dye Removal

Adsorbent Material Target Azo Dye Maximum Adsorption Capacity (mg/g) Optimal Conditions Reference
Bacteria Surface-Modified Activated Carbon Congo Red 234.6 Weakly acidic pH, 25°C nih.gov
Luffa cylindrica Azo Dye Mixture 161.29 pH 7.0, 25°C mdpi.com
Fly-Ash@Fe3O4 Mixture Congo Red 154 - mdpi.com
Hardened Cement Paste (C-S-H) Congo Red 105 - frontiersin.org
Potato Peels Direct Red 80 45.45 313.16 K nih.gov
ZnAlNO3 – (Hydrotalcite-like) Compound Direct Red 80 36.364 30°C, 1 hour contact time uitm.edu.my
Almond Shells (mixture) Direct Red 80 20.5 pH 2 nih.govresearchgate.net
Zea mays-derived Mesoporous Activated Carbon Methyl Orange 66.2 pH 4 acs.org
Graphite Carbon Nitride Acid Brilliant Red 25635.64 pH 1.0 nih.gov
Bentonite Basic Red 2 - Increased removal with increased pH acs.org

Membrane Filtration and Coagulation-Flocculation Studies

Membrane Filtration:

Membrane filtration technologies, such as nanofiltration (NF) and reverse osmosis (RO), are effective in separating dyes from wastewater nih.govaustinpublishinggroup.comresearchgate.net. These pressure-driven processes utilize semi-permeable membranes to retain dye molecules while allowing water to pass through.

Nanofiltration (NF): NF membranes have been shown to achieve complete decolorization of cotton dye effluent and can reduce total salt concentration by over 72% nih.gov. The performance of NF is influenced by operating parameters such as pressure, pH, and dye concentration nih.gov.

Reverse Osmosis (RO): RO membranes can achieve high dye removal rates, with studies showing an increase from 96% to 97.2% for acid red dye when the concentration was increased from 50 mg/L to 65 mg/L nih.gov.

Functionalized Membranes: Research has also explored the functionalization of membranes to enhance dye removal. Polycarbonate membranes functionalized with an azo dye (Direct Red 80) demonstrated a 96.4% rejection of the same dye mdpi.com.

The efficiency of dye removal by membrane filtration is dependent on factors such as the type of dye, membrane characteristics, and operating conditions.

Table 2: Performance of Membrane Filtration for Azo Dye Removal

Membrane Type Target Azo Dye Removal Efficiency (%) Operating Conditions Reference
Reverse Osmosis (RO) Acid Red Dye 93.7 - 95.2 pH 4.5, 39°C, 8 bar nih.gov
Nanofiltration (NF) Acid Red Dye 87 - 91.5 pH 4.5, 39°C, 8 bar nih.gov
Functionalized Polycarbonate Direct Red 80 96.4 - mdpi.com
Carbon-Based Membrane Bioreactor Acid Orange 7 98 50 mg/L feed, 0.05 L·m⁻²·h⁻¹ flux mdpi.com
Carbon-Based Membrane Bioreactor Reactive Black 5 82 50 mg/L feed, 0.05 L·m⁻²·h⁻¹ flux mdpi.com
Carbon-Based Membrane Bioreactor Direct Blue 71 72 50 mg/L feed, 0.05 L·m⁻²·h⁻¹ flux mdpi.com

Coagulation-Flocculation:

Coagulation-flocculation is a common pre-treatment or primary treatment step in wastewater management, which involves the destabilization and aggregation of suspended and colloidal particles, including dyes, into larger flocs that can be separated by sedimentation or filtration researchgate.netnih.gov.

Chemical Coagulants: Traditional chemical coagulants include aluminum and iron salts. Aluminum sulfate is a widely used coagulant where pH control is crucial for effective floc formation wcs-group.co.uk.

Natural Coagulants: There is a growing interest in the use of natural coagulants as an environmentally friendly alternative. Moringa oleifera seeds have been shown to be effective in removing color from treated tequila vinasses, with removal efficiencies of up to 66% for apparent color mdpi.com. Natural polymers have also been studied for the removal of Azocarmine G, with removal efficiency being higher in acidic conditions nijotech.com.

Advanced Oxidation-Coagulation: The use of potassium ferrate (K2FeO4) combines oxidation and coagulation, demonstrating nearly 100% removal of Orange II azo dye and Lissamine Green B dye at an optimal pH of 3 mdpi.com.

The effectiveness of coagulation-flocculation depends on the coagulant type, dosage, pH, and the characteristics of the wastewater.

Table 3: Performance of Coagulation-Flocculation for Azo Dye Removal

Coagulant/Process Target Azo Dye/Wastewater Removal Efficiency (%) Optimal Conditions Reference
Potassium Ferrate (K2FeO4) Orange II, Lissamine Green B ~100 pH 3, 56.4 mg/L dosage mdpi.com
Moringa oleifera seeds Treated Tequila Vinasses (Color) 66 (Apparent Color) 2.5 g/L, pH 5 mdpi.com
Natural Polymers Azocarmine G - Higher in acidic pH nijotech.com
Coagulation + Double Filtration Synthetic Effluent (Ponceau and Tartrazine) >40 - ufms.br
Coagulation + Triple Filtration Synthetic Effluent (Ponceau and Tartrazine) Below quantification limits - ufms.br

Fundamental Biological Interactions and Mechanistic Studies of 1 Naphthalenamine, 4 4 Aminophenyl Azo Non Clinical

Molecular Interactions with Isolated Biomolecules

Specific in vitro studies investigating the DNA binding affinity, potential for intercalation between base pairs, or other binding modes for 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- have not been identified in publicly accessible research. The structural characteristics of azo dyes, which include planar aromatic rings, can sometimes be associated with DNA intercalation, but experimental data for this specific compound is lacking.

There is no available research data concerning the in vitro interaction kinetics or enzyme inhibition mechanisms of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-. Studies measuring binding constants, association/dissociation rates with specific proteins, or its potential to act as an enzyme inhibitor have not been documented.

Cellular Uptake and Localization Studies (In Vitro Cell Lines)

The behavior of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- at the cellular level, including its ability to enter cells and its subsequent location, has not been a subject of detailed investigation.

Specific experimental studies on the mechanisms of cellular permeation and efflux for 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- are not available. However, based on its physicochemical properties, some general inferences can be made. The compound exhibits very low water solubility (79.3 µg/L) and is soluble in organic solvents like benzene (B151609) and acetone, indicating a lipophilic (fat-soluble) nature. worlddyevariety.comechemi.comchemicalbook.com Lipophilic molecules can often cross the lipid bilayer of cell membranes via passive diffusion. However, without experimental verification, the actual rate of permeation and the potential involvement of cellular efflux pumps remain unknown.

Summary of Properties Relevant to Permeation

Property Observation Implication for Cell Permeation
Water Solubility Very low (79.3 µg/L) echemi.com Suggests hydrophobic character, which may facilitate partitioning into the lipid cell membrane.
Organic Solvent Solubility Soluble in acetone, benzene, ethanol (B145695) worlddyevariety.comchemicalbook.com Indicates a lipophilic nature, consistent with potential for passive diffusion across membranes.

| Molecular Size | 262.31 g/mol worlddyevariety.comechemi.com | The relatively small molecular size could be favorable for passive diffusion. |

In the absence of cellular uptake studies, there is no information regarding the intracellular distribution or potential for specific organelle targeting of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-. Research to determine if the compound accumulates in specific subcellular compartments such as the mitochondria, lysosomes, or nucleus has not been reported.

Applications in Biological Staining and Imaging Research

1-Naphthalenamine, 4-[(4-aminophenyl)azo]-, known commercially as C.I. Disperse Black 1, is utilized as a disperse dye for coloring hydrophobic synthetic fibers, including polyester (B1180765) and cellulose (B213188) acetate. scbt.comgoogle.com Its primary application is in the textile industry. scbt.com Despite being a colored compound, a review of the scientific literature did not yield any specific examples of its use as a stain or fluorescent probe in biological research for the imaging of cells or tissues.

Table of Mentioned Compounds

Compound Name Synonyms/Other Names
1-Naphthalenamine, 4-[(4-aminophenyl)azo]- C.I. Disperse Black 1, C.I. 11365, 4-[2-(4-Aminophenyl)diazenyl]-1-naphthalenamine worlddyevariety.comechemi.com
Benzene -
Acetone -

Histological and Cytological Staining Methodologies for Microscopic Analysis

There is currently no specific, documented research demonstrating the use of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- as a primary or counterstain in histological or cytological preparations. While related azo dyes are used in biology, their applications are often specialized. For instance, some sulfonated azo dyes like Acid Yellow 9 are noted for "biological shading," a general term that may include coloring tissues for observation, as well as applications in leather and paper coloring. medkoo.comworlddyevariety.com Direct Yellow 9 is also mentioned for biological use among other industrial applications like dyeing leather and paper. worlddyevariety.com However, these are distinct chemical compounds from 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-.

General staining methods exist that utilize yellow dyes, such as the "Yellowsolve" techniques. These methods involve using a large molecular weight yellow dye dissolved in a non-aqueous solvent to progressively and selectively stain components like collagen. medchemexpress.com While theoretically a compound like 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- could be tested in such a system, no studies have been published that confirm its use or efficacy in this or any other established histological protocol.

Development of Fluorescence Microscopy Probes for Cellular Structures

The development of fluorescent probes is a significant area of research for visualizing specific cellular components and processes. While the core structure of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- contains a naphthalene (B1677914) group and an aminoazobenzene moiety—both of which are found in various fluorescent molecules—there is no specific research available on its development or application as a fluorescence microscopy probe.

Studies on related chemical classes show the potential for such applications:

Naphthalene Derivatives: Other derivatives of naphthalene have been successfully synthesized to act as fluorescent probes. For example, certain naphthalene-based compounds have been designed to detect specific metal ions like Al³⁺, exhibiting significant enhancement in fluorescence upon binding. mdpi.com Another novel probe based on 1-hydroxy-2,4-diformylnaphthalene was developed for the sensitive detection of sulfite (B76179) and bisulfite ions. nih.gov

Aminoazobenzene Derivatives: This class of compounds is known to have interesting photophysical properties. Their fluorescence can be influenced by factors such as solvent polarity and pH. medkoo.com

Aminophenyl-based Probes: A fluorescent probe incorporating an aminophenyl group, 1,3,5,7-tetramethyl-8-(4'-aminophenyl)-4,4-difluoro-4-bora-3a,4a-diaza-s-indacence (TMABODIPY), was developed for the sensitive determination of trace amounts of nitrite (B80452). nih.gov

Future Research Directions and Emerging Opportunities for 1 Naphthalenamine, 4 4 Aminophenyl Azo

Integration with Nanotechnology for Enhanced Functionality

The convergence of azo chemistry with nanotechnology offers a promising avenue for developing materials with superior properties. sustainability-directory.com The unique electronic and optical characteristics of azo chromophores like 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- can be amplified and modulated when integrated with nanoscale materials.

Future research will likely focus on the design and synthesis of novel nanocomposites where 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- is a key component. The incorporation of this azo dye into various nanostructured matrices (e.g., polymers, silica (B1680970), metal oxides) can lead to materials with tailored optical, electrical, and sensing properties. A significant area of exploration involves using nanoparticles as catalysts in the synthesis process. For instance, research has demonstrated the use of sulfonic acid-functionalized magnetic Fe3O4 nanoparticles as a recyclable catalyst for a solvent-free, green synthesis of azo dyes at room temperature. rsc.orgresearchgate.net This method not only enhances efficiency but also aligns with waste minimization strategies. rsc.org Another approach involves creating ternary nanocomposites, such as Cu4O3/ZrO2/TiO2, which have shown effectiveness in the photocatalytic degradation of other azo dyes, suggesting a potential pathway for developing self-degrading or environmentally benign dye systems. mdpi.com

Table 1: Nanocatalysts in Azo Dye Synthesis

Catalyst Synthesis Method Key Advantages
Fe3O4@SiO2-SO3H Grinding method at room temperature Solvent-free, mild conditions, recyclable catalyst, excellent conversions. rsc.orgresearchgate.net

Surface Plasmon Resonance (SPR) is a powerful, label-free optical sensing technique used for monitoring molecular interactions in real-time. nih.gov The technology detects changes in the refractive index at a metal surface, making it highly sensitive to the binding of analytes. mdpi.com While specific SPR applications for 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- are not yet documented, the inherent properties of azo dyes make them excellent candidates for SPR-based sensors.

Azo compounds are known for their ability to form colored complexes with metal ions. chemimpex.com Future research could involve immobilizing 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- on an SPR sensor chip to create a highly selective and sensitive detector for various environmental pollutants, particularly metal ions like Cu(II), Sn(II), and Al(III). chemrxiv.org The interaction between the target analyte and the azo dye layer would alter the local refractive index, generating a measurable SPR signal. This approach could lead to the development of rapid, real-time environmental monitoring systems for water quality assessment. nih.govnsf.gov

Sustainable Production and Lifecycle Assessment

As industrial chemistry moves towards greener practices, the synthesis and lifecycle of dyes are under increasing scrutiny. The future of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- will be significantly shaped by the development of sustainable production methods and a thorough understanding of its environmental footprint.

The conventional synthesis of azo dyes often involves diazotization and coupling reactions that require low temperatures (0–5 °C) and acidic or alkaline conditions, which are energy-intensive and can generate hazardous waste. nih.govmdpi.com Emerging research focuses on creating more sustainable pathways.

Key strategies for the energy-efficient synthesis of compounds like 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- include:

Solvent-Free Synthesis: Using methods like grinding with solid acid catalysts (e.g., magnetic nanoparticles) eliminates the need for toxic solvents and simplifies product isolation. rsc.orgresearchgate.net

Supercritical Fluids: Employing supercritical carbon dioxide (SCDD) as a dyeing medium is a green alternative that reduces environmental impact and can enhance dyeing performance. mdpi.com

Biodegradable Catalysts: The use of catalysts like chitosan-SO3H presents an environmentally friendly option for promoting organic reactions. researchgate.net

These green methodologies aim to reduce reaction times, lower energy consumption, and minimize the generation of secondary pollutants. researchgate.netgsconlinepress.com

A complete lifecycle assessment is crucial for understanding the environmental burden of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-. Azo dyes are known for their persistence in the environment due to their high chemical stability. nsf.gov Untreated effluents containing these dyes can lead to significant ecological problems. researchgate.net

The primary environmental concerns associated with azo dyes include:

Toxicity and Bioaccumulation: Many azo dyes and their degradation products can be toxic, mutagenic, and carcinogenic. nih.govgsconlinepress.com They can bioaccumulate in organisms, posing a risk to ecosystems and human health. nih.gov

Formation of Hazardous By-products: A significant concern is the cleavage of the azo bond (-N=N-), which can occur under anaerobic conditions in sediments. gsconlinepress.com This breakdown releases aromatic amines, which are often more toxic and carcinogenic than the parent dye molecule. gsconlinepress.comresearchgate.net For 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-, this would result in the formation of 1,4-naphthalenediamine and p-phenylenediamine (B122844).

Ecosystem Impact: The release of colored effluents into aquatic environments impedes light penetration, which inhibits photosynthesis in aquatic plants and can disrupt the entire food web. gsconlinepress.com

Future research must focus on developing robust methods for the complete mineralization of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-, potentially through advanced oxidation processes or biotechnological approaches like microbial degradation, to transform it into less harmful substances. sustainability-directory.comgsconlinepress.comnih.gov

Table 2: Environmental Impact of Azo Dyes

Impact Area Description Citations
Aquatic Ecosystems Impedes photosynthesis, depletes oxygen, direct toxicity to aquatic life. gsconlinepress.com
Soil and Agriculture Can be toxic to soil microorganisms, reducing agricultural productivity. researchgate.netgsconlinepress.com
Human Health Potential for allergenicity, carcinogenicity, mutagenicity, and teratogenicity. gsconlinepress.comnih.gov

| Degradation Products | Formation of highly toxic and carcinogenic aromatic amines. | gsconlinepress.comresearchgate.netgsconlinepress.com |

Cross-Disciplinary Research Synergies

The full potential of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- can be realized through synergies between different scientific fields. The compound is no longer just a colorant but a functional molecule with diverse potential. jchemrev.com A paradigm shift is occurring, with azo dyes being explored for applications that bridge chemistry, materials science, environmental science, and biomedicine. nih.goveurekaselect.com

Future collaborative research could explore:

Materials Science and Electronics: The distinct optical and electronic properties of azo dyes make them candidates for use in organic solar cells, optical data storage, and liquid crystal displays. researchgate.net

Biomedical Science: While toxicity is a concern, modified azo structures are being investigated for bio-imaging, photopharmacology, and as components in drug delivery systems. nih.goveurekaselect.com

Analytical and Environmental Chemistry: As discussed, the compound can be a key component in chemical sensors for detecting environmental pollutants. chemimpex.comnih.gov This involves a combination of synthetic organic chemistry to create the sensor molecule and analytical chemistry to develop and validate the sensing platform.

By fostering collaboration between these disciplines, researchers can develop innovative applications for 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-, transforming it from a simple dye into a high-value chemical for advanced technologies.

Table 3: Mentioned Chemical Compounds

Compound Name
1,4-naphthalenediamine
1-Naphthalenamine, 4-[(4-aminophenyl)azo]-
Aluminum (Al(III))
Basalazide
β-naphthol
Chitosan-SO3H
Copper (Cu(II))
Cu4O3/ZrO2/TiO2
Fe3O4@SiO2-SO3H
Nano TiCl4/γ-Al2O3
p-phenylenediamine
Phenazopyridine
Prontosil
Sulfasalazine

Integration with Artificial Intelligence and Machine Learning for Structure-Property Prediction

A significant frontier in modern chemical research is the use of computational tools to forecast the behavior of molecules. The application of Artificial Intelligence (AI) and Machine Learning (ML) presents a substantial opportunity to accelerate the development and optimization of azo dyes like 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-.

Currently, a major goal in dye chemistry involves identifying quantitative relationships between a dye's chemical structure and its technical properties. researchgate.net Methods from chemometrics and in silico computational tools are already being used to analyze these relationships for sets of azo dyes. researchgate.net For 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-, AI and ML models could be trained on existing data for similar azo compounds to predict a range of its characteristics.

Key predictive targets would include:

Colorimetric Properties: Precisely predicting the λmax (wavelength of maximum absorbance), color intensity, and solvatochromic effects (color changes in different solvents).

Physicochemical Properties: Forecasting solubility in various media, which is crucial for application processes, and predicting properties like boiling point, density, and refractive index. echemi.com

Performance Attributes: Estimating lightfastness, thermal stability, and resistance to chemical degradation, which are critical for the longevity of the dyed material. researchgate.netnumberanalytics.com

Toxicological Endpoints: Predicting potential toxicity or the formation of harmful degradation products, such as carcinogenic aromatic amines, which is a major safety and regulatory concern. researchgate.netjchemrev.com

By creating robust structure-property relationship (QSPR) models, researchers can digitally screen virtual modifications of the 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- structure to identify derivatives with enhanced properties before committing to laborious and resource-intensive laboratory synthesis.

Predicted PropertyPotential AI/ML ApplicationRelevance to Research
Color & λmax Predict absorption spectra based on structural inputs.Design of new colors without trial-and-error synthesis.
Solubility Model solubility in water and organic solvents.Optimization of dyeing processes and formulations. numberanalytics.com
Lightfastness Forecast fading behavior upon exposure to UV/Vis light.Development of more durable and long-lasting dyes. researchgate.net
Toxicity Predict the likelihood of carcinogenic byproduct formation.Design of safer dyes to meet environmental regulations. jchemrev.com

Development of Responsive Materials Incorporating Azo Chromophores (e.g., Photochromic, Thermochromic Systems)

The inherent structure of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- features the characteristic azobenzene (B91143) (-N=N-) chromophore, which is the foundation for a class of "smart" materials that respond to external stimuli.

Photochromic Materials: Azobenzene and its derivatives are well-known for their ability to undergo reversible trans-cis isomerization upon exposure to light. nih.gov The more thermodynamically stable trans isomer can be converted to the metastable cis isomer by UV light, with the reverse process triggered by visible light or heat. nih.gov This photo-switching behavior leads to changes in the molecule's shape, absorption spectrum, and other physical properties.

Future research could focus on incorporating the 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- moiety into various matrices to create novel photo-responsive systems:

Polymers and Gels: Covalently bonding or dispersing the dye within polymer chains or organogels could lead to materials that change color, shape, or surface properties upon irradiation. mdpi.comresearchgate.net

Molecular Glasses: Dispersing the dye in a molecular glass matrix is another avenue for studying its photochromic behavior. rsc.org

Metal-Organic Frameworks (MOFs): Integrating azobenzene functionalities into the structure of MOFs can create materials with light-adjustable pore sizes. researchgate.net A MOF built with a ligand similar to 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- could have applications in photo-responsive gas storage and separation. researchgate.net

Thermochromic Systems: The properties of azo dyes can also be sensitive to temperature. Research could investigate the thermochromic potential of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-, where temperature changes could alter the molecular aggregation or conformation, leading to a visible color shift. Such materials have applications in sensors, indicators, and smart textiles.

Addressing Existing Research Gaps and Challenges in Azo Dye Chemistry and Application

While offering vast opportunities, the chemistry of azo dyes, including 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-, is not without its challenges. Addressing these gaps is crucial for ensuring their safe and sustainable use.

Degradation and Environmental Fate: A primary concern with azo dyes is their environmental persistence and the nature of their breakdown products. researchgate.netnumberanalytics.com The strong azo bond (-N=N-) is designed for stability, making these dyes resistant to natural degradation processes. researchgate.net

Reductive Cleavage: Under anaerobic conditions, such as those in certain wastewater treatment stages or in the human gut, the azo bond can be cleaved to form aromatic amines. jchemrev.comnih.gov For 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-, this cleavage would yield p-phenylenediamine and 1,4-naphthalenediamine. A significant research gap is the lack of detailed studies on the specific degradation pathways of this compound and the toxicity and environmental fate of its resulting amines.

Incomplete Mineralization: While the initial decolorization (azo bond cleavage) can be achieved, the subsequent degradation of the resulting aromatic amines is often slow and incomplete, leading to the release of potentially harmful intermediates into the environment. nih.gov

Improving Sustainability and Performance:

Dye Fixation: A persistent challenge in the textile industry is the incomplete exhaustion and fixation of dyes onto fabrics, which leads to significant amounts of dye being released into wastewater. numberanalytics.com Research is needed to improve the affinity and covalent bonding of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- to target fibers, thereby reducing water pollution.

Chemical Stability: While generally stable, azo dyes can be sensitive to light, heat, and chemicals, which affects their colorfastness. numberanalytics.com A research gap exists in fully characterizing the long-term stability of 1-Naphthalenamine, 4-[(4-aminophenyl)azo]- under various environmental conditions and developing strategies to enhance its durability.

ChallengeResearch Gap for 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-Potential Solution / Research Direction
Environmental Pollution Incomplete data on biodegradability and the fate of its specific degradation products (p-phenylenediamine, 1,4-naphthalenediamine).Detailed studies on anaerobic/anoxic degradation pathways; toxicological assessment of breakdown products. nih.gov
Product Safety Potential for forming carcinogenic aromatic amines through reductive cleavage. jchemrev.comDevelopment of modified structures that cleave into non-toxic amines; use of AI to predict toxicity.
Application Inefficiency Lack of optimized dyeing processes to maximize fixation and minimize wastewater contamination. numberanalytics.comResearch into modifying the dye structure for higher fiber affinity; development of sustainable dyeing techniques.
Long-term Durability Limited information on the lightfastness and chemical stability of this specific dye on various substrates.Systematic testing of colorfastness properties; use of computational models to predict and improve stability. researchgate.netnumberanalytics.com

Q & A

Q. What are the optimal synthetic routes for 1-Naphthalenamine, 4-[(4-aminophenyl)azo]-?

  • Methodological Answer : The synthesis typically involves diazotization of 4-aminophenyl derivatives followed by coupling with 1-naphthalenamine. A reported route uses sulfonation of precursors (e.g., amino-G acid) with 40% oil-based catalysts at 80–90°C and 120–130°C to introduce functional groups . Purification via recrystallization in ethanol-water mixtures ensures high purity. Researchers should optimize pH (4–6) during coupling to maximize azo bond formation yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (e.g., molecular ion peaks at m/z 261–263 for related analogs) and fragmentation patterns .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic proton environments and confirm substitution patterns (e.g., coupling constants for azo groups at δ 7.2–8.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for -N=N- (1480–1560 cm1^{-1}) and -NH2_2 (3300–3500 cm1^{-1}) validate functional groups .

Q. What are the solubility profiles of this compound in different solvents?

  • Methodological Answer : Solubility is influenced by sulfonic acid substituents (if present). For example, disodium salts of sulfonated analogs exhibit high solubility in polar solvents (e.g., water, DMSO) due to ionic interactions . For non-sulfonated derivatives, solubility tests in ethanol, acetone, and chloroform via gravimetric analysis (10–50 mg/mL) are recommended. Document temperature dependence (20–60°C) to assess thermodynamic stability .

Advanced Research Questions

Q. How does the electronic structure of the azo group influence absorption properties?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model HOMO-LUMO gaps and predict λmax_{\text{max}} in UV-Vis spectra. Compare with experimental data from spectrophotometry (300–600 nm range). Substituents like -NH2_2 and -SO3_3H redshift absorption due to electron-donating effects .

Q. What methodologies assess the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer :
  • pH Stability : Incubate solutions (0.1 M phosphate buffers, pH 2–12) at 25°C for 24–72 hours. Monitor degradation via HPLC (C18 column, λ = 254 nm). Azo bonds degrade rapidly under acidic (pH < 3) or alkaline (pH > 10) conditions .
  • Thermal Stability : Use thermogravimetric analysis (TGA) at 10°C/min up to 400°C. Decomposition onset temperatures (~200–250°C) correlate with substituent electronegativity .

Q. How can researchers resolve contradictions in reported reaction yields for its synthesis?

  • Methodological Answer : Apply factorial experimental design (e.g., 2k^k factorial) to test variables: catalyst concentration (30–50%), temperature (70–130°C), and reaction time (2–6 hours). Use ANOVA to identify significant factors. For example, reports 80–90°C as optimal, but higher yields may occur at 110°C with 45% catalyst loading .

Q. What role do substituents play in the compound’s ability to form metal complexes?

  • Methodological Answer : Chelation studies with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) involve UV-Vis titration (Job’s method) to determine stoichiometry. Sulfonate groups enhance water solubility but reduce binding affinity, while -NH2_2 groups improve coordination (e.g., log K = 4.5–5.2 for Cu2+^{2+} complexes) . X-ray crystallography of isolated complexes validates structural motifs.

Data Contradiction Analysis

Q. How to reconcile discrepancies in solubility data between sulfonated and non-sulfonated derivatives?

  • Methodological Answer : Conflicting solubility reports arise from substituent polarity. For example, sulfonated analogs (e.g., disodium salts) show >500 mg/mL solubility in water due to ionic interactions, while non-sulfonated derivatives require organic solvents. Researchers should standardize solvent systems and document substituent effects via Hammett plots (σ values for -SO3_3H vs. -NH2_2) .

Retrosynthesis Analysis

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Reactant of Route 1
1-Naphthalenamine, 4-[(4-aminophenyl)azo]-
Reactant of Route 2
Reactant of Route 2
1-Naphthalenamine, 4-[(4-aminophenyl)azo]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.